molecular formula C19H20ClFN2O B5349022 (2-CHLORO-4-FLUOROPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE

(2-CHLORO-4-FLUOROPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE

Cat. No.: B5349022
M. Wt: 346.8 g/mol
InChI Key: BMBIRQHXDFFFAM-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)[4-(4-methylbenzyl)piperazino]methanone is a complex organic compound that features a combination of halogenated aromatic rings and a piperazine moiety

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O/c1-14-2-4-15(5-3-14)13-22-8-10-23(11-9-22)19(24)17-7-6-16(21)12-18(17)20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBIRQHXDFFFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)[4-(4-methylbenzyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the halogenated aromatic rings. One common approach is the reaction of 2-chloro-4-fluorobenzaldehyde with 4-(4-methylbenzyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)[4-(4-methylbenzyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogenated aromatic rings in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2-Chloro-4-fluorophenyl)[4-(4-methylbenzyl)piperazino]methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)[4-(4-methylbenzyl)piperazino]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4-fluorophenyl)[4-(4-methylbenzyl)piperazino]methanone is unique due to its specific combination of halogenated aromatic rings and a piperazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

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